molecular formula C24H32N2O2 B11991146 N'-{(E)-[4-(benzyloxy)phenyl]methylidene}decanehydrazide

N'-{(E)-[4-(benzyloxy)phenyl]methylidene}decanehydrazide

Cat. No.: B11991146
M. Wt: 380.5 g/mol
InChI Key: GWMHYUGBAUSRHM-NCELDCMTSA-N
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Description

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}decanohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) attached to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}decanohydrazide typically involves the condensation reaction between 4-(benzyloxy)benzaldehyde and decanohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage (C=N) between the aldehyde and the hydrazide.

Industrial Production Methods

While specific industrial production methods for N’-{(E)-[4-(benzyloxy)phenyl]methylidene}decanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}decanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage (C=N) to an amine (C-NH).

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOCH2CH3) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines.

Scientific Research Applications

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}decanohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}decanohydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage (C=N) can form reversible covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The benzyloxy group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}decanohydrazide is unique due to its specific hydrazone linkage and the presence of a long alkyl chain (decanohydrazide). This structural feature may impart distinct physicochemical properties, such as solubility and lipophilicity, which can influence its biological activity and applications.

Properties

Molecular Formula

C24H32N2O2

Molecular Weight

380.5 g/mol

IUPAC Name

N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]decanamide

InChI

InChI=1S/C24H32N2O2/c1-2-3-4-5-6-7-11-14-24(27)26-25-19-21-15-17-23(18-16-21)28-20-22-12-9-8-10-13-22/h8-10,12-13,15-19H,2-7,11,14,20H2,1H3,(H,26,27)/b25-19+

InChI Key

GWMHYUGBAUSRHM-NCELDCMTSA-N

Isomeric SMILES

CCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=CC=C2

Canonical SMILES

CCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

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